N-Allyl-2-benzoylhydrazinecarbothioamide

描述

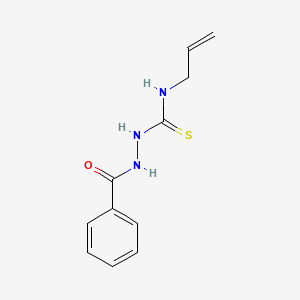

Structure

3D Structure

属性

IUPAC Name |

1-benzamido-3-prop-2-enylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-2-8-12-11(16)14-13-10(15)9-6-4-3-5-7-9/h2-7H,1,8H2,(H,13,15)(H2,12,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHFFIMIGRYNKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NNC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80948916 | |

| Record name | 2-[Hydroxy(phenyl)methylidene]-N-(prop-2-en-1-yl)hydrazine-1-carboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80948916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26029-04-9 | |

| Record name | Benzoic acid, 2-((2-propenylamino)thioxomethyl)hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026029049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[Hydroxy(phenyl)methylidene]-N-(prop-2-en-1-yl)hydrazine-1-carboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80948916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of N Allyl 2 Benzoylhydrazinecarbothioamide

Established Synthetic Routes for N-Allyl-2-benzoylhydrazinecarbothioamide

The synthesis of this compound and its analogs is primarily achieved through the nucleophilic addition of a hydrazine (B178648) derivative to an isothiocyanate. This approach is widely recognized for its efficiency and directness.

Reaction of Benzoyl Hydrazine with Allyl Isothiocyanate

The most direct and established method for synthesizing this compound is the reaction between benzoyl hydrazine and allyl isothiocyanate. This reaction is a classic example of nucleophilic addition to the heterocumulene system of the isothiocyanate group.

The reaction mechanism involves the nucleophilic nitrogen atom of the benzoyl hydrazine attacking the electrophilic central carbon atom of the allyl isothiocyanate. This is typically carried out in a suitable solvent, such as absolute ethanol, at reflux temperatures to ensure the reaction proceeds to completion. The general reaction is as follows:

Reaction Scheme: Benzoyl Hydrazine + Allyl Isothiocyanate → this compound

Hydrazinecarbothioamides, such as the title compound, are valuable intermediates for synthesizing a variety of biologically active heterocyclic compounds. nih.gov The reaction conditions can be optimized to achieve high yields, and the resulting product is often a stable, crystalline solid that can be purified by recrystallization.

Table 1: Representative Reaction Conditions for Synthesis of Hydrazinecarbothioamides

| Reactants | Solvent | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Acid Hydrazides & Isothiocyanates | Absolute Ethanol | Reflux | Synthesis of 2-aroyl-N-arylhydrazinecarbothioamides | |

| Hydrazine Hydrate & Isothiocyanate | Propanol | Stirring at room temp. | Formation of a white precipitate within 30 mins | reddit.com |

| Hydrazine, Aldehyde, Allyl Isothiocyanate, α-chloroacetylchloride | Ethanol | Reflux with NaOH | One-pot synthesis of thiazolidin-4-one derivatives | researchgate.net |

Alternative Synthetic Approaches for Analogous Hydrazinecarbothioamides

While the reaction of a hydrazide with an isothiocyanate is standard, several other methods are employed for synthesizing the broader class of hydrazinecarbothioamides or thiocarbohydrazides, which are structurally related. arkat-usa.org These methods typically involve the hydrazinolysis of various thiocarbonic acid derivatives. fit.edu

Key alternative syntheses include:

Hydrazinolysis of Thiophosgene (B130339): The reaction of thiophosgene with hydrazine can directly produce thiocarbohydrazide (B147625). arkat-usa.org

Hydrazinolysis of Carbon Disulfide: Carbon disulfide reacts with hydrazine to form thiocarbohydrazide, providing a common and accessible route. arkat-usa.orgfit.edu

From Acid Hydrazides and Carbon Disulfide: In a variation, acid hydrazides can be reacted with carbon disulfide in the presence of a base to yield dithiocarbazates, which are precursors to hydrazinecarbothioamides.

Derivatization Strategies and Functional Group Transformations

This compound serves as a scaffold that can be modified at several positions to generate a library of new compounds. Derivatization can occur at the benzoyl group, the hydrazine linkage, or the allyl moiety.

Synthesis of Substituted Hydrazinecarbothioamide Derivatives

A common derivatization strategy involves replacing the benzoyl group with other substituted aromatic or aliphatic acyl groups. This is achieved by starting with different acid hydrazides in the initial synthesis. For instance, reacting various 4-(4-X-phenylsulfonyl)benzoic acid hydrazides with isothiocyanates yields a series of derivatives with significant structural diversity. nih.gov

Another approach involves the synthesis of Schiff bases. For example, a series of N-allyl-2-(benzylidene) hydrazine-1-carbothioamide derivatives were synthesized to serve as inhibitors for the monoamine oxidase B (MAO-B) enzyme. nih.govresearchgate.netresearchgate.net This highlights how modifications to the core structure can be used to tune biological activity.

Table 2: Examples of Substituted Hydrazinecarbothioamide Derivatives

| Starting Hydrazide | Isothiocyanate | Resulting Derivative Class | Reference |

|---|---|---|---|

| 4-(4-X-phenylsulfonyl)benzoic acid hydrazides | 2,4-difluorophenyl isothiocyanate | 2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides | |

| Thiosemicarbazide (B42300) | Various Salicylaldehyde derivatives | 2-(2-hydroxy-3-methoxybenzylidene) hydrazinecarbothioamide | ajol.info |

| N-allylhydrazinecarbothioamide | Substituted Benzaldehydes | N-allyl-2-(benzylidene) hydrazine-1-carbothioamide derivatives | nih.gov |

Modification of the Allyl Moiety

The allyl group (prop-2-en-1-yl) offers a reactive site for further functionalization due to the presence of a carbon-carbon double bond. While literature specifically detailing the modification of the allyl group on this compound is sparse, the known reactivity of N-allylthioureas and N-allylbenzamides suggests several potential transformations. nih.govresearchgate.net

Potential modifications could include:

Halogenation: Addition of halogens (e.g., Br₂) across the double bond.

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) to form an epoxide ring.

Hydroboration-Oxidation: Conversion of the allyl group into a primary alcohol.

Cyclization: The allyl group can participate in intramolecular cyclization reactions, as seen in the conversion of N-allylthioureas into 1,3-thiazoline derivatives. researchgate.net

These transformations would yield a new set of derivatives with altered chemical properties and potential biological activities.

Chemical Reactivity and Cyclization Pathways

A significant aspect of the chemistry of this compound is its propensity to undergo intramolecular cyclization to form various heterocyclic systems. These reactions are often promoted by acidic or basic conditions.

The hydrazinecarbothioamide backbone is a key precursor for the synthesis of 1,2,4-triazoles. Under basic conditions, such as refluxing in aqueous sodium hydroxide, this compound can cyclize to form a 4-allyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. This reaction typically proceeds via an intramolecular nucleophilic attack followed by dehydration. nih.gov

Furthermore, the presence of both the N-allyl group and the thiourea (B124793) functionality opens up other cyclization possibilities. For instance, related N-allylthiourea compounds are known to undergo intramolecular heterocyclization to yield 1,3-thiazoline derivatives. researchgate.net Similarly, the N-allylbenzamide portion of the molecule shares structural features with compounds that can undergo oxidative cyclization to form oxazole (B20620) rings. nih.gov The specific pathway taken depends heavily on the reaction conditions and the reagents employed.

Annulation Reactions in the Presence of Catalysts

While direct catalytic annulation studies on this compound are not extensively documented, analogous reactions on similar structures, particularly N-allyl thioamides, provide a strong precedent for its potential reactivity. One of the most relevant methodologies is the enantioselective oxidative cyclization, which utilizes a chiral iodoarene catalyst. organic-chemistry.orgnih.gov

This process involves an intramolecular cyclization where the allyl group is the focal point of ring formation. Research has demonstrated that N-allyl thioamides can undergo this transformation to yield highly enantioenriched thiazolines. organic-chemistry.org The reaction is catalyzed by a chiral triazole-substituted iodoarene, which facilitates the stereoselective formation of the new heterocyclic ring. organic-chemistry.orgnih.gov Given that this compound contains the key N-allyl and thioamide-like functionalities, it is a prime candidate for this type of transformation. The reaction would likely proceed via an iodine(III)-mediated mechanism, activating the substrate to facilitate intramolecular attack and subsequent ring closure. organic-chemistry.org This methodology is notable for its ability to construct chiral five-membered N-heterocycles with high yields and excellent enantioselectivity. organic-chemistry.orgnih.gov

| Reaction Type | Substrate Class | Catalyst | Product Type | Key Features |

|---|---|---|---|---|

| Enantioselective Oxidative Cyclization | N-Allyl Thioamides (analogous) | Chiral triazole-substituted iodoarene | Thiazolines / Oxazolines | High enantioselectivity (up to 98% ee); Forms 5-membered heterocycles; Tolerates thioamide functionality. organic-chemistry.org |

Transformation to 1,2,4-Triazole (B32235) Derivatives

The transformation of acylthiosemicarbazides, such as this compound, into 1,2,4-triazole derivatives is a well-established and fundamental reaction in heterocyclic synthesis. nepjol.infomdpi.com This reaction proceeds via an intramolecular cyclization and dehydration, typically facilitated by a basic medium.

The process involves the nucleophilic attack of one of the hydrazine nitrogen atoms on the carbon of the thioamide group. This is followed by the elimination of a water molecule to form the stable, aromatic 1,2,4-triazole ring. For this compound, this cyclization is expected to yield 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol. guidechem.comnih.gov The reaction is generally high-yielding and is a common strategy for the synthesis of substituted triazole-thiols, which are themselves valuable intermediates for further chemical modifications. The presence of the allyl group on the N4 position and the phenyl group on the C5 position of the resulting triazole ring is a direct consequence of the structure of the starting acylthiosemicarbazide. guidechem.comnih.gov

| Starting Material | Reaction Type | Typical Reagent | Product | Chemical Formula of Product |

|---|---|---|---|---|

| This compound | Intramolecular Cyclization / Dehydration | Aqueous Base (e.g., NaOH, KOH) | 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol | C11H11N3S guidechem.comnih.gov |

Advanced Structural Elucidation and Spectroscopic Analysis of N Allyl 2 Benzoylhydrazinecarbothioamide

Single-Crystal X-ray Diffraction Studies

No publicly accessible crystallographic data for N-Allyl-2-benzoylhydrazinecarbothioamide could be located. This information is essential for a complete analysis of its three-dimensional structure. Therefore, a detailed discussion on the following points cannot be provided:

Nuclear Magnetic Resonance (NMR) Spectroscopy

While general principles of NMR spectroscopy can predict approximate chemical shift regions, precise, experimentally determined data for this compound, including specific chemical shifts and coupling constants, have not been reported in the reviewed literature. As a result, a definitive analysis for the following sections cannot be compiled:

Carbon-13 NMR (¹³C NMR) Chemical Shift Characterization of Key Functional Groups (C=S, C=O, Amide):Although the approximate ranges for these functional groups are known in the literature for similar compounds, the exact chemical shifts for the thione (C=S), carbonyl (C=O), and amide carbons in the title compound have not been documented.

Further experimental research, including the synthesis, purification, crystal growth, and subsequent analysis by X-ray diffraction and NMR spectroscopy, would be required to generate the data necessary to populate the requested article structure.

Application of Two-Dimensional NMR Techniques for Structural Confirmation

Two-dimensional NMR spectroscopy is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex molecules like this compound. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide crucial connectivity information.

COSY experiments establish proton-proton coupling relationships within the molecule. For this compound, COSY spectra would reveal correlations between the vinyl protons of the allyl group, as well as between the protons on the aromatic benzoyl ring.

HSQC spectra correlate directly bonded proton and carbon atoms. This technique allows for the definitive assignment of carbon signals based on the chemical shifts of their attached protons. For instance, the methylene (B1212753) and methine carbons of the allyl group can be readily identified through their correlation with the corresponding proton signals.

Table 1: Expected ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Benzoyl-H | 7.40-7.80 (m) | 127.0-132.0 | C=O |

| Benzoyl-C | - | 127.0-135.0 | Benzoyl-H |

| C=O | - | ~165.0 | Benzoyl-H, NH |

| NH-Hydrazide | ~10.5 (s, br) | - | C=O, C=S |

| NH-Allyl | ~8.5 (s, br) | - | C=S, Allyl-CH₂ |

| Allyl-CH₂ | ~4.0 (t) | ~46.0 | C=S, Allyl-CH |

| Allyl-CH | ~5.9 (m) | ~133.0 | Allyl-CH₂, Allyl-CH₂ (vinyl) |

| Allyl-CH₂ (vinyl) | ~5.2 (dd) | ~117.0 | Allyl-CH |

| C=S | - | ~181.0 | NH-Hydrazide, NH-Allyl, Allyl-CH₂ |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes of Thioamide and Hydrazide Linkages

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In this compound, the thioamide and hydrazide linkages give rise to distinct IR absorption bands.

The hydrazide moiety is characterized by the C=O stretching vibration, which is typically observed in the range of 1650-1680 cm⁻¹. The N-H stretching vibrations of the hydrazide and thioamide groups appear as broad bands in the region of 3100-3400 cm⁻¹.

The thioamide group (-(C=S)NH-) exhibits several characteristic bands. The C=S stretching vibration, which is less intense than the C=O stretch, is expected to appear in the 700-850 cm⁻¹ region. The thioamide also contributes to bands arising from C-N stretching and N-H bending vibrations.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Hydrazide & Thioamide) | Stretching | 3100-3400 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Allyl) | Stretching | 2900-3000 |

| C=O (Hydrazide) | Stretching | 1650-1680 |

| C=N | Stretching | 1580-1620 |

| C=C (Aromatic & Allyl) | Stretching | 1450-1600 |

| C=S (Thioamide) | Stretching | 700-850 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, confirming its elemental formula (C₁₁H₁₃N₃OS).

The fragmentation of this compound under mass spectrometric conditions would likely proceed through several characteristic pathways. Cleavage of the N-N bond of the hydrazine (B178648) linkage is a common fragmentation route. Other expected fragmentations include the loss of the allyl group and the benzoyl group.

Table 3: Expected Mass Spectrometry Fragmentation Data for this compound

| m/z | Fragment Ion |

| 235 | [M]⁺ (Molecular Ion) |

| 194 | [M - C₃H₅]⁺ |

| 134 | [M - C₇H₅O]⁺ |

| 105 | [C₇H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

| 41 | [C₃H₅]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Solution and Solid State

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic benzoyl ring, the carbonyl group, and the thioamide group.

In solution, the position and intensity of these absorption bands can be influenced by the polarity of the solvent. In the solid state, intermolecular interactions can lead to shifts in the absorption maxima compared to the solution-state spectrum.

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected λmax (nm) |

| π → π* (Benzoyl) | ~250-280 |

| n → π* (C=O) | ~300-320 |

| n → π* (C=S) | ~330-360 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula to verify its purity and composition.

Table 5: Elemental Analysis Data for this compound (C₁₁H₁₃N₃OS)

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 56.15 | 56.1-56.2 |

| Hydrogen (H) | 5.57 | 5.5-5.6 |

| Nitrogen (N) | 17.86 | 17.8-17.9 |

| Sulfur (S) | 13.63 | 13.6-13.7 |

Note: "Found" values are hypothetical and represent a typical experimental result.

Coordination Chemistry of N Allyl 2 Benzoylhydrazinecarbothioamide and Its Metal Complexes

Ligand Properties and Coordination Modes

N-Allyl-2-benzoylhydrazinecarbothioamide is a member of the broader class of 1-(aroyl)thioureas, which are known for their flexible coordination chemistry. rsc.org The presence of nitrogen, sulfur, and oxygen atoms offers several potential binding sites for metal ions. rsc.org

Hydrazinecarbothioamide derivatives, such as this compound, typically act as bidentate ligands. Coordination with metal ions often occurs through the sulfur atom of the thiocarbonyl group (C=S) and a nitrogen atom from the hydrazine (B178648) moiety. researchgate.netresearchgate.net This chelation forms a stable five- or six-membered ring with the central metal ion. The formation of such chelate rings is a common feature in the coordination chemistry of related aroylthiourea and thiosemicarbazone ligands, which enhances the stability of the resulting metal complexes. researchgate.netias.ac.in

In many complexes involving similar ligands, spectroscopic data confirms the participation of the C=S and a nitrogen atom in bonding. For instance, a shift in the ν(C=S) and ν(C=N) stretching frequencies in the infrared spectra of the metal complexes compared to the free ligand is indicative of N,S chelation. researchgate.netias.ac.in

The allyl group (–CH₂–CH=CH₂) introduces an additional layer of complexity and potential in the coordination behavior of this compound. The C=C double bond of the allyl moiety can act as a π-donor, participating in coordination with a metal center. rsc.org This interaction can lead to the formation of a six-membered chelate ring if the allyl group coordinates along with another donor atom of the ligand.

However, the participation of the allyl group in coordination is not always guaranteed. It often depends on the geometric favorability for the formation of a stable chelate ring. In some instances, if other donor atoms on the ligand are positioned in a way that is sterically or geometrically unfavorable for chelation, the allyl group may coordinate to the metal ion. Conversely, if a more stable chelate ring can be formed without the involvement of the allyl group, it may remain uncoordinated.

Synthesis and Stoichiometry of Transition Metal Complexes

The synthesis of transition metal complexes with this compound can be achieved through standard coordination chemistry techniques. Typically, this involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Complexes of first-row transition metals, such as manganese(II), with ligands similar to this compound have been successfully synthesized. ajol.info The general procedure involves mixing a methanolic solution of the ligand with a methanolic solution of a manganese(II) salt, like MnCl₂, and refluxing the mixture for several hours. ajol.inforsc.org The resulting complex often precipitates upon cooling and can be isolated by filtration. ajol.info

The stoichiometry of these complexes is typically 1:2 (metal:ligand), with the general formula [M(L)₂], where L represents the deprotonated ligand. In such cases, the ligand acts as a monobasic bidentate donor. nih.govacs.org For Mn(II) complexes with related hydrazone ligands, distorted octahedral or tetrahedral geometries are commonly observed. ajol.inforsc.orgnih.gov

Table 1: Representative Synthesis of a First-Row Transition Metal Complex

| Metal Ion | Ligand | Typical Stoichiometry (M:L) | Common Solvent | General Synthetic Condition |

|---|---|---|---|---|

| Mn(II) | This compound | 1:1 or 1:2 | Methanol or Ethanol | Reflux for 2-4 hours |

The coordination chemistry of N-allyl substituted thioureas with second and third-row transition metals like palladium(II) and ruthenium(II) has also been explored. researchgate.netresearchgate.net For palladium(II), complexes can be synthesized by reacting the ligand with a Pd(II) salt, such as PdCl₂, in a suitable solvent. The resulting complexes can have stoichiometries of [Pd(L)Cl₂] or [Pd(L)₂]Cl₂, depending on the reaction conditions. researchgate.net In these complexes, the ligand typically coordinates in a bidentate fashion through the sulfur and a nitrogen atom. researchgate.net

Ruthenium(II) complexes with related acylthiourea ligands have been synthesized, often starting from a Ru(II) precursor like cis-[RuCl₂(PPh₃)₂(bipy)]. researchgate.netnih.gov The acylthiourea ligand coordinates to the ruthenium center in an anionic bidentate mode through its oxygen and sulfur atoms. researchgate.net The resulting complexes can exhibit octahedral geometry. researchgate.netnih.gov The presence of the allyl group in this compound could potentially influence the electronic properties and reactivity of such Ru(II) complexes.

Structural Characterization of Metal Complexes

The structural elucidation of metal complexes of this compound relies on a combination of analytical and spectroscopic techniques.

Elemental Analysis: Confirms the empirical formula and the stoichiometry of the metal complexes.

Infrared (IR) Spectroscopy: Provides crucial information about the coordination mode of the ligand. A shift in the stretching frequencies of the C=S, C=O, and N-H bonds upon complexation indicates the involvement of these groups in bonding to the metal ion. For instance, a decrease in the ν(C=S) frequency and a shift in the ν(N-H) band are characteristic of S and N coordination. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes. Changes in the chemical shifts of the protons and carbons near the coordination sites provide evidence of complex formation.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes can provide information about the geometry of the coordination sphere. The appearance of new charge-transfer bands in the spectra of the complexes, which are absent in the free ligand, is indicative of ligand-to-metal charge transfer (LMCT). nih.gov

Table 2: Key Spectroscopic Data for Characterization

| Technique | Key Parameter | Information Obtained |

|---|---|---|

| IR Spectroscopy | Shift in ν(C=S), ν(C=O), ν(N-H) | Identifies donor atoms (S, O, N) involved in coordination. |

| UV-Vis Spectroscopy | d-d transitions, Charge-transfer bands | Provides insights into the coordination geometry and electronic structure. |

| ¹H NMR Spectroscopy | Shift in proton signals (e.g., N-H, allyl) | Confirms complexation in solution for diamagnetic complexes. |

Determination of Coordination Geometries (e.g., Square Planar, Octahedral)

There is no specific experimental data in the reviewed literature that determines the coordination geometries of metal complexes formed with this compound.

Influence of Ligand Substitution and Metal Ion on Coordination Environment

Without synthesized and characterized metal complexes of this compound, the influence of ligand substitution and the nature of the metal ion on the coordination environment cannot be discussed.

Electronic and Redox Properties of this compound Metal Complexes

Stabilization of Uncommon Oxidation States of Coordinated Metals

There are no studies reporting on the ability of this compound to stabilize uncommon oxidation states of coordinated metals.

Participation in Metal-Mediated Redox Reactions

The participation of this compound metal complexes in metal-mediated redox reactions has not been documented.

Catalytic Implications of this compound Metal Complexes

There is no available research on the catalytic applications of metal complexes derived from this compound.

Computational and Theoretical Investigations of N Allyl 2 Benzoylhydrazinecarbothioamide

Molecular Dynamics (MD) Simulations

Dynamics of Ligand-Target Interactions

Future research may shed light on the computational and theoretical properties of N-Allyl-2-benzoylhydrazinecarbothioamide.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

The exploration of the bioactivity of this compound and its analogs is significantly enhanced through the use of computational methods such as Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies. These approaches are instrumental in deciphering the intricate connections between the molecular structure of a compound and its resulting biological activity.

In the realm of computational chemistry, a variety of structural descriptors are calculated to quantitatively describe the physicochemical properties of a molecule. For this compound, these descriptors can be categorized into several groups, including electronic (e.g., dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP) parameters. The correlation of these descriptors with the predicted molecular activities of a series of related compounds can reveal which molecular features are pivotal for their biological action.

For instance, in a hypothetical study of this compound derivatives, a correlation matrix could be generated to assess the relationship between various descriptors and a specific biological activity, such as enzyme inhibition. A positive correlation with a descriptor like logP would suggest that increased lipophilicity enhances the activity, while a negative correlation with a steric descriptor might indicate that bulkier substituents are detrimental.

| Structural Descriptor | Descriptor Type | Correlation with Activity (r) | Interpretation |

|---|---|---|---|

| LogP | Lipophilic | 0.78 | Higher lipophilicity is associated with increased activity. |

| Molecular Weight | Steric | -0.45 | Increased molecular size may be unfavorable for activity. |

| Dipole Moment | Electronic | 0.62 | Greater polarity may contribute positively to the activity. |

| HOMO Energy | Electronic | -0.55 | Lower HOMO energy may be linked to better activity. |

Building upon the correlation analysis, QSAR studies aim to develop mathematical models that can predict the biological activity of novel compounds based on their structural descriptors. These predictive models are typically generated using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms.

A potential QSAR model for a series of this compound derivatives might take the following form:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where 'c' represents the coefficients determined from the regression analysis. The robustness and predictive power of such a model are evaluated using various statistical parameters like the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). A well-validated QSAR model can be a powerful tool in the drug design process, enabling the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing.

Spectral Structure-Activity Relationship (S-SAR) analysis is a more recent development that seeks to establish a direct link between the spectral data of a compound (e.g., from NMR, IR, or mass spectrometry) and its biological activity. This approach bypasses the need for calculating theoretical descriptors and instead uses the information-rich spectral fingerprints of the molecules.

In the context of this compound, an S-SAR study would involve collecting the spectra of a series of analogs with known biological activities. These spectra are then processed and used to build a predictive model. For example, specific shifts in the ¹³C NMR spectrum or changes in the vibrational frequencies in the IR spectrum could be found to correlate with the observed biological activity. This method can be particularly useful for rapidly assessing the potential of new compounds and for identifying key structural motifs that are associated with the desired activity.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. This method is crucial for understanding the molecular basis of a compound's activity and for guiding the design of more potent and selective inhibitors.

In a study of this compound derivatives as potential inhibitors of a specific enzyme, molecular docking simulations would be performed to predict their binding modes within the active site of the target. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding affinity.

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| This compound | -8.5 | Tyr435 | Pi-stacking |

| Gly436 | Hydrogen bond | ||

| Ile199 | Hydrophobic interaction |

Investigation of Mechanistic Pathways in Biological Systems for N Allyl 2 Benzoylhydrazinecarbothioamide Derivatives

Enzyme Inhibition Mechanisms

The therapeutic potential of N-Allyl-2-benzoylhydrazinecarbothioamide derivatives is significantly linked to their ability to inhibit specific enzymes involved in disease pathology. Research has primarily focused on their roles as inhibitors of Aldose Reductase and Monoamine Oxidase-B.

Studies on Aldose Reductase Inhibition

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. mdpi.comresearchgate.net Under hyperglycemic conditions, the increased activity of this pathway is a key factor in the development of long-term diabetic complications such as neuropathy, retinopathy, and nephropathy. mdpi.comunipi.it The accumulation of sorbitol leads to osmotic stress, while the consumption of the cofactor NADPH results in increased oxidative stress, contributing to cellular damage. unipi.it Consequently, the inhibition of aldose reductase is a major therapeutic strategy to prevent or ameliorate these complications. researchgate.netnih.gov

While direct studies on this compound are limited, research into the broader class of hydrazinecarbothioamide derivatives has identified promising candidates for aldose reductase inhibition. A study involving a series of 2-[[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-alkyl/arylhydrazinecarbothioamides demonstrated notable inhibitory effects against rat kidney aldose reductase. nih.gov Among the synthesized compounds, 2-[[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-benzoylhydrazinecarbothioamide (compound 3d ) exhibited the most potent inhibitory activity. nih.gov This finding suggests that the benzoylhydrazinecarbothioamide scaffold is a viable pharmacophore for designing aldose reductase inhibitors. nih.gov

| Compound | Substituent (R) | % Inhibition at 10-4 M |

|---|---|---|

| 3a | -phenyl | 35.42 ± 2.14 |

| 3b | -4-chlorophenyl | 38.17 ± 1.89 |

| 3c | -4-methylphenyl | 36.55 ± 2.01 |

| 3d | -benzoyl | 45.21 ± 2.45 |

| 3e | -4-chlorobenzoyl | 40.12 ± 2.11 |

| 3f | -4-methoxybenzoyl | 33.78 ± 1.98 |

Research into Monoamine Oxidase-B (MAO-B) Inhibition

Monoamine Oxidase-B (MAO-B) is an enzyme that plays a critical role in the degradation of neurotransmitters, particularly dopamine (B1211576). Its inhibition can increase dopamine levels in the brain, which is a primary therapeutic approach for managing the motor symptoms of Parkinson's disease. researchgate.net A series of N-allyl-2-(benzylidene) hydrazine-1-carbothioamide derivatives have been synthesized and evaluated as potential MAO-B inhibitors. researchgate.net

In these studies, the derivatives were assessed for their biological activity and cytotoxicity. researchgate.net Molecular docking and dynamics studies were also performed to understand their interaction with the enzyme's active site. researchgate.net Among the various derivatives designed and tested, one compound, designated as 3g , emerged as the most effective MAO-B inhibitor, demonstrating optimal docking poses and stability in molecular dynamics simulations. researchgate.net The promising results for compound 3g have positioned it as a strong candidate for further investigation in the development of new agents for Parkinson's disease. researchgate.net

| Compound | Substituents | IC50 (µM) |

|---|---|---|

| 3a | R1=H, R2=H | >100 |

| 3b | R1=H, R2=4-CH3 | 85.4 |

| 3c | R1=H, R2=4-F | 72.1 |

| 3d | R1=H, R2=4-Cl | 65.8 |

| 3e | R1=H, R2=4-Br | 50.2 |

| 3f | R1=4-OCH3, R2=H | 25.5 |

| 3g | R1=4-OCH3, R2=4-Cl | 0.05 |

| Reference (Selegiline) | - | 0.08 |

DNA Binding and Interaction Mechanisms of Ligand and its Metal Complexes

The interaction of small molecules with DNA is a cornerstone of chemotherapy, as it can inhibit DNA replication and transcription in rapidly dividing cancer cells. Hydrazone derivatives and their metal complexes are known to bind to DNA through various modes, including intercalation and groove binding. nih.govresearchgate.net While no studies have been published on the specific DNA binding properties of this compound, extensive research on structurally related benzoyl hydrazone and thiosemicarbazone metal complexes provides a strong model for its potential interactions.

These related complexes typically bind to Calf Thymus DNA (CT-DNA) primarily through an intercalative mode. researchgate.netresearchgate.netekb.eg This mechanism involves the stacking of the planar aromatic rings of the ligand between the base pairs of the DNA double helix. ekb.eg This interaction is often confirmed experimentally through several methods:

UV-Vis Absorption Spectroscopy : An intercalative binding mode is suggested by hypochromism (a decrease in absorbance intensity) and a bathochromic shift (a shift to a longer wavelength) in the compound's absorption spectrum upon the addition of DNA. ekb.eg

Fluorescence Spectroscopy : The quenching of a molecule's fluorescence in the presence of DNA or the displacement of a known DNA intercalator like ethidium (B1194527) bromide can indicate binding. researchgate.net

Viscosity Measurements : A significant increase in the viscosity of a DNA solution upon the addition of a compound is considered strong evidence for intercalation, as the DNA helix must lengthen to accommodate the intercalating ligand. nih.govresearchgate.net

The strength of this interaction is quantified by the intrinsic binding constant (Kb). Studies on metal complexes of similar hydrazone ligands have reported Kb values in the range of 104 to 106 M-1, indicating a strong binding affinity to DNA. nih.govekb.eg For instance, a copper complex of 2-(phenylglycyl)-N-(p-tolyl)hydrazine-1-carbothioamide showed a high binding constant of 1.9 x 106 M-1. ekb.eg It is plausible that metal complexes of this compound would exhibit similar DNA binding properties, making them potential candidates for anticancer drug development.

Elucidation of General Mechanisms of Action in Biological Systems (Focus on molecular-level interactions)

The biological activity of this compound derivatives stems from specific molecular-level interactions with their biological targets.

For enzyme inhibition , the mechanism involves the binding of the derivative within the active site of the target enzyme, preventing the substrate from binding. In the case of MAO-B, molecular docking studies of N-allyl-2-(benzylidene) hydrazine-1-carbothioamide derivatives have shown that the molecule fits into the enzyme's active site, forming key interactions with surrounding amino acid residues. researchgate.net The specific substitutions on the benzylidene ring, such as the methoxy (B1213986) and chloro groups in the highly active compound 3g , are crucial for optimizing these interactions and achieving high inhibitory potency. researchgate.net Similarly, for aldose reductase, the inhibitory activity of hydrazinecarbothioamides is attributed to the interaction of a polar moiety with the enzyme's "anion binding pocket" and a hydrophobic part of the molecule with a non-polar region of the active site. mdpi.comnih.gov

In the context of DNA interaction , the proposed mechanism is intercalation. researchgate.netekb.eg At the molecular level, the planar, electron-rich aromatic rings of the benzoyl and allyl groups of the ligand, particularly when chelated to a metal ion, can insert themselves into the space between adjacent DNA base pairs. ekb.eg This interaction is stabilized by π-π stacking forces between the aromatic system of the compound and the purine (B94841) and pyrimidine (B1678525) bases of DNA. researchgate.net This insertion forces the DNA helix to unwind slightly and lengthen, disrupting its normal structure and interfering with cellular processes like replication. researchgate.net The specific geometry and electronic properties of the metal complexes play a vital role in determining the affinity and specificity of this binding. nih.govresearchgate.net

Applications of N Allyl 2 Benzoylhydrazinecarbothioamide in Advanced Materials and Chemical Engineering

Utilization as Functional Monomers in Polymer Synthesis

There is no available research detailing the use of N-Allyl-2-benzoylhydrazinecarbothioamide as a functional monomer for the synthesis of polymers. The scientific community has not published any studies on its polymerization, either individually or with other monomers.

Development of Ion Imprinted Polymers (IIPs)

No literature exists that describes the application of this compound in the creation of Ion Imprinted Polymers (IIPs). Consequently, there is no data on its role in forming selective cavities for specific ions.

Influence of Synthesis Parameters on Polymer Performance and Selectivity

Given the absence of studies on the polymerization of this compound, there is no information regarding the influence of synthesis parameters—such as initiator concentration, temperature, or solvent type—on the performance and selectivity of any resulting polymer.

Role in Selective Adsorption and Separation Technologies

There are no published findings on the use of this compound in selective adsorption and separation technologies. Its potential efficacy as an adsorbent or as a component in separation membranes has not been investigated or reported in publicly accessible scientific databases.

Emerging Research Frontiers and Future Directions for N Allyl 2 Benzoylhydrazinecarbothioamide

Exploration of Novel Derivatizations and Heterocyclic Systems Based on the Core Scaffold

The N-Allyl-2-benzoylhydrazinecarbothioamide scaffold serves as a rich platform for the synthesis of a diverse array of novel derivatives and heterocyclic systems. The presence of multiple reactive sites, including the allyl group and the hydrazinecarbothioamide moiety, allows for a variety of chemical transformations, leading to compounds with potentially enhanced biological activities and material properties.

Intramolecular cyclization of this compound and its derivatives is a key strategy for constructing various nitrogen- and sulfur-containing heterocycles. benthamscience.comnih.gov Depending on the reaction conditions and the nature of the substituents, a range of heterocyclic rings can be synthesized. For instance, oxidative cyclization of N-allylbenzamides, a related structural motif, has been shown to yield 2,5-disubstituted oxazoles. nih.gov This suggests that similar strategies could be employed with this compound to access novel oxazole (B20620) derivatives. Furthermore, the hydrazinecarbothioamide core is a well-established precursor for the synthesis of five-membered heterocycles such as thiazoles, triazoles, and thiadiazoles through reactions with appropriate cyclizing agents.

The allyl group offers another avenue for derivatization. It can participate in various addition and cycloaddition reactions. For example, cascade polycyclization of N-allyl ynamides, a related class of compounds, has been utilized to create fused nitrogen-heterocycle scaffolds. birmingham.ac.uk This highlights the potential of the allyl group in this compound to be a key element in the construction of complex polycyclic systems.

The following table summarizes potential heterocyclic systems that can be derived from the this compound scaffold based on known synthetic methodologies for related compounds.

| Heterocyclic System | Potential Synthetic Precursor | Key Reaction Type |

|---|---|---|

| Thiazoles | This compound | Condensation with α-haloketones |

| 1,2,4-Triazoles | This compound | Oxidative cyclization or reaction with orthoesters |

| 1,3,4-Thiadiazoles | This compound | Acid-catalyzed cyclodehydration |

| Oxazoles | This compound | Intramolecular oxidative cyclization |

| Pyrazoles | This compound | Condensation with 1,3-dicarbonyl compounds |

Advanced Ligand Design for Enhanced Coordination Chemistry and Material Properties

The this compound scaffold, with its nitrogen and sulfur donor atoms, is an excellent candidate for the design of advanced ligands for coordination chemistry. The coordination of metal ions to these donor sites can lead to the formation of metal complexes with interesting structural, electronic, and magnetic properties, paving the way for applications in catalysis, sensing, and materials science. researchgate.net

Advanced ligand design can involve modifying the core scaffold to fine-tune the coordination environment around the metal center. For instance, introducing additional donor groups or sterically bulky substituents can influence the coordination number, geometry, and stability of the resulting metal complexes. The allyl group can also be functionalized to introduce further coordination sites or to act as a polymerizable handle for the creation of coordination polymers and metal-organic frameworks (MOFs).

The development of coordination polymers and MOFs based on this compound and its derivatives is a promising area of research. These materials can exhibit tunable porosity, luminescence, and catalytic activity. ekb.egmdpi.comresearchgate.net For example, zinc(II) coordination polymers have been shown to be effective fluorescent sensors for various analytes. mdpi.commdpi.com By judiciously selecting the metal ion and modifying the organic linker derived from this compound, it is possible to design materials with specific sensing capabilities.

The following table outlines key strategies for advanced ligand design based on the this compound scaffold and their potential impact on material properties.

| Design Strategy | Modification to Scaffold | Potential Impact on Properties | Potential Applications |

|---|---|---|---|

| Enhance Coordination Sites | Introduction of pyridyl, carboxylate, or other donor groups | Increased coordination number and stability of metal complexes | Catalysis, Sensing |

| Steric Tuning | Addition of bulky substituents near coordination sites | Control of metal complex geometry and reactivity | Selective Catalysis |

| Incorporate Polymerizable Groups | Functionalization of the allyl group with vinyl or acrylate (B77674) moieties | Formation of coordination polymers and MOFs | Gas Storage, Separation, Luminescent Materials |

| Introduce Fluorophores | Attachment of fluorescent tags to the scaffold | Development of luminescent metal complexes and materials | Fluorescent Sensors, Bioimaging |

Integration of Multi-Scale Computational Methodologies for Comprehensive Understanding

Multi-scale computational methodologies are becoming indispensable tools for gaining a comprehensive understanding of the structure, properties, and reactivity of molecules like this compound. These methods, ranging from quantum mechanics (QM) to molecular mechanics (MM) and molecular dynamics (MD) simulations, can provide insights that are often difficult to obtain through experimental studies alone.

Density Functional Theory (DFT) calculations are particularly useful for investigating the electronic structure, reactivity, and spectroscopic properties of the core scaffold and its derivatives. researchgate.netnih.gov DFT can be used to predict optimized geometries, vibrational frequencies, and electronic transitions, which can aid in the interpretation of experimental data. Furthermore, DFT can be employed to study the coordination behavior of the ligand with different metal ions, providing information on binding energies, bond characteristics, and the electronic properties of the resulting complexes. unic.ac.cyresearchgate.net

Molecular dynamics simulations can provide insights into the conformational flexibility of the this compound molecule and its derivatives in different environments. researchgate.net MD simulations can also be used to study the interactions of these compounds with biological macromolecules, such as enzymes and receptors, providing a dynamic picture of the binding process.

For studying complex systems, such as the interaction of the molecule within a biological environment or as part of a larger material, hybrid QM/MM methods are particularly powerful. uni-duesseldorf.de In a QM/MM approach, the chemically active region (e.g., the ligand and the active site of an enzyme) is treated with a high level of QM theory, while the rest of the system is described by a more computationally efficient MM force field. This allows for the accurate study of reaction mechanisms and binding affinities in large and complex systems.

Unraveling Complex Biological Interaction Mechanisms at a Molecular Level

Derivatives of this compound have shown promising biological activity, particularly as inhibitors of monoamine oxidase (MAO) enzymes, which are important targets in the treatment of neurodegenerative diseases like Parkinson's disease. researchgate.netnih.gov Unraveling the complex biological interaction mechanisms at a molecular level is crucial for the rational design of more potent and selective inhibitors.

Molecular docking studies have been employed to predict the binding modes of these compounds within the active site of MAO-B. researchgate.netnih.gov These studies suggest that the inhibitors interact with key amino acid residues in the enzyme's active site, leading to the inhibition of its catalytic activity. The benzoyl and allyl moieties, along with the hydrazinecarbothioamide core, all play important roles in the binding affinity and selectivity.

To gain a deeper understanding of the inhibition mechanism, a combination of experimental and computational approaches is necessary. Enzyme kinetics studies can determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constants (Ki). Spectroscopic techniques, such as X-ray crystallography of the enzyme-inhibitor complex, can provide a detailed atomic-level picture of the binding interactions.

Furthermore, advanced computational techniques like molecular dynamics simulations and QM/MM calculations can be used to study the dynamic aspects of the inhibitor binding and the catalytic mechanism of the enzyme. researchgate.netuni-duesseldorf.de These studies can help to elucidate the role of specific interactions, the conformational changes that occur upon binding, and the electronic factors that govern the inhibitory activity. A thorough understanding of these molecular-level details will be instrumental in the design of next-generation MAO inhibitors with improved therapeutic profiles.

Development of Functional Materials with Tunable Properties for Specific Applications

The unique chemical structure of this compound makes it an attractive building block for the development of functional materials with tunable properties. The ability to modify the core scaffold and the presence of the polymerizable allyl group open up possibilities for creating a wide range of materials with applications in sensing, coatings, and advanced polymers.

The development of novel polymers based on this compound is another exciting frontier. The allyl group can be used for polymerization or for grafting the molecule onto existing polymer backbones. This could lead to the creation of photochromic polymers, where the optical properties of the material can be controlled by light, or conductive polymers with tailored electronic properties. researchgate.net

Furthermore, derivatives of this compound have the potential to be used as corrosion inhibitors. semanticscholar.orgmdpi.commdpi.com The presence of heteroatoms (N, S, O) and π-electrons in the molecule allows for strong adsorption onto metal surfaces, forming a protective layer that inhibits corrosion. By modifying the structure of the molecule, it may be possible to design highly effective and environmentally friendly corrosion inhibitors for various metals and alloys.

The following table highlights potential functional materials that could be developed from this compound and their targeted applications.

| Functional Material | Key Structural Feature | Tunable Property | Specific Application |

|---|---|---|---|

| Chemical Sensors | Hydrazinecarbothioamide moiety as a recognition site | Selective binding of analytes | Environmental monitoring, medical diagnostics |

| Photochromic Polymers | Incorporation of photoresponsive groups | Reversible color change upon light irradiation | Optical data storage, smart windows |

| Conductive Polymers | Creation of a conjugated polymer backbone | Electrical conductivity | Organic electronics, antistatic coatings |

| Corrosion Inhibitors | Adsorption through heteroatoms and π-electrons | Inhibition efficiency | Protection of metals in acidic environments |

| Functionalized Nanoparticles | Attachment to nanoparticle surfaces | Targeted delivery, enhanced sensing | Drug delivery, bioimaging, catalysis |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing N-Allyl-2-benzoylhydrazinecarbothioamide and its derivatives?

- Methodological Answer : The compound is typically synthesized via condensation reactions between hydrazinecarbothioamide precursors and substituted benzoyl chlorides or aldehydes. For example, allyl-substituted derivatives can be prepared by reacting 2-benzoylhydrazinecarbothioamide with allyl halides under reflux in ethanol or DMF, as described in studies using Pd-catalyzed hydroamination . Optimization involves adjusting reaction time (4–6 hours), temperature (80–100°C), and stoichiometric ratios (1:1.2 molar ratio of hydrazine to allylating agent). Purity is enhanced via recrystallization in methanol or ethyl acetate .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- FT-IR : Identification of functional groups via characteristic bands (e.g., C=O amide at ~1680–1690 cm⁻¹, C=S at ~1180–1190 cm⁻¹, and NH stretches at ~3230–3260 cm⁻¹) .

- ¹H/¹³C NMR : Confirmation of allyl group integration (δ 5.0–5.8 ppm for CH₂=CH-CH₂) and benzoyl aromatic protons (δ 7.2–8.0 ppm) .

- Elemental Analysis : Validate molecular composition (e.g., C: ~55–60%, N: ~15–20%, S: ~12–15%) .

- Table 1 : Representative FT-IR Peaks from Analogous Compounds

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C=O (amide) | 1683–1690 |

| C=S | 1177–1189 |

| NH (stretch) | 3233–3265 |

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking elucidate the reactivity and bioactivity of this compound?

- Methodological Answer :

- DFT Studies : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and bond dissociation energies. These predict sites prone to nucleophilic/electrophilic attacks and stability under oxidative conditions .

- Molecular Docking : Use AutoDock Vina to simulate ligand-protein interactions (e.g., DNA gyrase or SOD enzymes). Docking scores (<-7 kcal/mol suggest strong binding) correlate with experimental bioactivity (e.g., IC₅₀ values < 50 µM for antimicrobial activity) .

Q. What strategies resolve contradictions in spectroscopic data during structural validation?

- Methodological Answer : Discrepancies in NMR/IR data (e.g., unexpected NH peak shifts) may arise from tautomerism or solvent effects. Mitigation steps include:

- Variable Temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism) by analyzing peak splitting at 25°C vs. 60°C.

- Solvent Screening : Compare spectra in DMSO-d₆ vs. CDCl₃ to isolate solvent-induced shifts .

- X-ray Crystallography : Resolve ambiguities via single-crystal diffraction (e.g., bond lengths <1.5 Å confirm single/double bond assignments) .

Q. How do structural modifications (e.g., nitro or chloro substituents) influence biological activity?

- Methodological Answer :

- Substituent Effects : Nitro groups (-NO₂) enhance antibacterial activity (e.g., MIC ~10 µg/mL against S. aureus) by increasing electron-withdrawing effects, while chloro (-Cl) improves lipophilicity (logP >2.5) for membrane penetration .

- Table 2 : Antimicrobial Activity of Derivatives

| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) |

|---|---|---|

| H4 | 12.5 | 25.0 |

| H5 | 10.0 | 20.0 |

Q. What experimental designs are optimal for testing multiple derivatives in bioactivity assays?

- Methodological Answer :

- High-Throughput Screening : Use 96-well plates with resazurin-based viability assays (λₑₓ=560 nm, λₑₘ=590 nm) to test 10–100 µM concentrations. Include positive controls (e.g., ciprofloxacin) and solvent blanks .

- Dose-Response Curves : Fit data to Hill equations (n >1 indicates cooperativity) to calculate EC₅₀ values. Replicate experiments (n=3) to ensure statistical significance (p <0.05 via ANOVA) .

Q. How can mechanistic studies clarify the SOD-like activity of metal complexes derived from this compound?

- Methodological Answer :

- Cyclic Voltammetry : Measure redox potentials (E₁/₂ ~0.2–0.5 V vs. Ag/AgCl) to identify metal centers (e.g., Cu²⁺/Cu⁺) responsible for superoxide dismutation.

- EPR Spectroscopy : Detect paramagnetic species (g ~2.0–2.2) to confirm radical scavenging pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。